molecular formula C27H20N2O4 B15148324 2-[({4-[(Biphenyl-4-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

2-[({4-[(Biphenyl-4-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

Katalognummer: B15148324
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: GTUFQAMFVIKHGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene rings .

Wissenschaftliche Forschungsanwendungen

2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The amide groups in the compound can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, depending on the specific target proteins involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Biphenyl-4-carboxylic acid
  • 4-Aminobiphenyl
  • 4-Nitrobiphenyl

Uniqueness

2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID is unique due to its combination of biphenyl, amide, and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C27H20N2O4

Molekulargewicht

436.5 g/mol

IUPAC-Name

2-[[4-[(4-phenylbenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C27H20N2O4/c30-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)28-22-16-14-21(15-17-22)26(31)29-24-9-5-4-8-23(24)27(32)33/h1-17H,(H,28,30)(H,29,31)(H,32,33)

InChI-Schlüssel

GTUFQAMFVIKHGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.